Tolciclate

描述

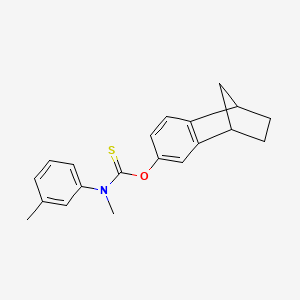

Structure

2D Structure

3D Structure

属性

CAS 编号 |

50838-36-3 |

|---|---|

分子式 |

C20H21NOS |

分子量 |

323.5 g/mol |

IUPAC 名称 |

O-[[(1R,8S)-4-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl]] N-methyl-N-(3-methylphenyl)carbamothioate |

InChI |

InChI=1S/C20H21NOS/c1-13-4-3-5-16(10-13)21(2)20(23)22-17-8-9-18-14-6-7-15(11-14)19(18)12-17/h3-5,8-10,12,14-15H,6-7,11H2,1-2H3/t14-,15+/m0/s1 |

InChI 键 |

CANCCLAKQQHLNK-LSDHHAIUSA-N |

手性 SMILES |

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(C=C2)[C@H]4CC[C@@H]3C4 |

规范 SMILES |

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(C=C2)C4CCC3C4 |

外观 |

Solid powder |

熔点 |

93.0 °C |

其他CAS编号 |

50838-36-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Fungifos KC 9147 Kilmicen O-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6- yl) m-N-dimethylthiocarbanilate tolciclate |

产品来源 |

United States |

Foundational & Exploratory

Tolciclate's Mechanism of Action in Dermatophytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolciclate, a thiocarbamate antifungal agent, exhibits potent activity against dermatophytes, the causative agents of common superficial mycoses. This technical guide delineates the core mechanism of action of this compound, focusing on its specific molecular target within the fungal cell. The primary mode of action is the inhibition of squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway. This inhibition leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and a concurrent accumulation of toxic levels of squalene. The resultant disruption of cell membrane integrity and function ultimately leads to fungal cell death. This document provides a comprehensive overview of the biochemical pathways affected, quantitative data on this compound's efficacy, detailed experimental protocols for key assays, and visual representations of the underlying molecular and experimental workflows.

Introduction

Dermatophytes, belonging to the genera Trichophyton, Microsporum, and Epidermophyton, are filamentous fungi that infect keratinized tissues such as skin, hair, and nails, causing a group of diseases known as dermatophytosis or tinea. While numerous antifungal agents are available, the development of resistance and the need for highly effective and specific treatments drive ongoing research into their mechanisms of action. This compound is a topical antifungal agent that has demonstrated significant efficacy against a broad range of dermatophytes.[1] Understanding its precise mechanism of action is crucial for optimizing its clinical use and for the development of novel antifungal therapies.

Core Mechanism of Action: Inhibition of Squalene Epoxidase

The primary molecular target of this compound in dermatophytes is the enzyme squalene epoxidase.[2] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of ergosterol. Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. In contrast, the primary sterol in mammalian cell membranes is cholesterol, providing a basis for the selective toxicity of squalene epoxidase inhibitors against fungi.

The inhibition of squalene epoxidase by this compound has two major consequences for the fungal cell:

-

Ergosterol Depletion: The blockage of the ergosterol biosynthesis pathway leads to a deficiency of this essential sterol in the fungal cell membrane. This depletion alters the physical properties of the membrane, increasing its permeability and disrupting the function of membrane-associated enzymes and transport systems.

-

Squalene Accumulation: The inhibition of squalene epoxidase results in the intracellular accumulation of its substrate, squalene. High concentrations of squalene are toxic to the fungal cell, contributing to membrane disruption and ultimately cell death.

This dual mechanism of action, involving both the depletion of an essential component and the accumulation of a toxic precursor, makes this compound a potent and effective antifungal agent against dermatophytes.

Quantitative Data

The in vitro efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) and 50% inhibitory concentrations (IC50) for key enzymatic activity.

Table 1: In Vitro Activity of this compound against Dermatophytes

| Dermatophyte Species | MIC (µg/mL) | Reference |

| Trichophyton spp. | 0.01 - 0.1 | [1] |

| Microsporum canis | 0.01 - 0.1 | [1] |

| Epidermophyton floccosum | 0.01 - 0.1 | [1] |

Table 2: Inhibitory Concentration (IC50) of this compound against Squalene Epoxidase

| Fungal Species | Enzyme Source | IC50 (nM) | Reference |

| Trichophyton rubrum | Microsomal fraction | 28.0 |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various dermatophyte species is determined using a broth microdilution method, following the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Fungal Culture: Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.

-

Inoculum Preparation: Conidia are harvested and suspended in sterile saline. The suspension is adjusted to a standardized concentration (e.g., 1 x 10^3 to 5 x 10^3 CFU/mL).

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized fungal suspension. A drug-free well serves as a positive control for growth.

-

Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 28-30°C) for a period sufficient for fungal growth to be visible in the control well (typically 4-7 days).

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

Squalene Epoxidase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the activity of squalene epoxidase.

Protocol:

-

Microsome Preparation:

-

Dermatophyte mycelia are harvested from a liquid culture.

-

The mycelia are mechanically disrupted (e.g., by grinding with glass beads) in a suitable buffer.

-

The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the squalene epoxidase enzyme.

-

-

Enzyme Assay:

-

The reaction mixture contains the microsomal preparation, a buffer system, NADPH as a cofactor, and the substrate, radiolabeled squalene (e.g., [3H]squalene or [14C]squalene).

-

Varying concentrations of this compound are added to the reaction mixtures.

-

The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C).

-

-

Product Extraction and Quantification:

-

The reaction is stopped, and the lipids are extracted using an organic solvent (e.g., hexane).

-

The extracted lipids are separated by thin-layer chromatography (TLC).

-

The radioactivity corresponding to the product (2,3-oxidosqualene) and the remaining substrate (squalene) is quantified using a scintillation counter.

-

-

IC50 Calculation: The percentage of inhibition of squalene epoxidase activity is calculated for each this compound concentration. The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined from the dose-response curve.

Analysis of Ergosterol Biosynthesis Inhibition

This experiment assesses the effect of this compound on the overall ergosterol biosynthesis pathway in whole fungal cells.

Protocol:

-

Fungal Culture and Treatment:

-

Dermatophyte cultures are grown in a liquid medium.

-

The cultures are treated with various concentrations of this compound.

-

-

Radiolabeling:

-

A radiolabeled precursor of ergosterol, such as [14C]acetic acid or [14C]mevalonic acid, is added to the cultures.

-

-

Lipid Extraction:

-

After a defined incubation period, the fungal cells are harvested.

-

The non-saponifiable lipids, including sterols and squalene, are extracted from the cells.

-

-

Lipid Analysis:

-

The extracted lipids are separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Quantification:

-

The amount of radioactivity incorporated into ergosterol and squalene is measured.

-

A decrease in the radioactivity in the ergosterol fraction and a corresponding increase in the squalene fraction in this compound-treated cells, compared to untreated controls, indicates inhibition of the ergosterol biosynthesis pathway at the level of squalene epoxidase.

-

Visualizations

Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition

Caption: Inhibition of Squalene Epoxidase by this compound in the Ergosterol Biosynthesis Pathway.

Experimental Workflow for Squalene Epoxidase Inhibition Assay

Caption: Workflow for Determining Squalene Epoxidase Inhibition by this compound.

Conclusion

This compound's mechanism of action against dermatophytes is a well-defined process centered on the specific inhibition of squalene epoxidase. This targeted disruption of the ergosterol biosynthesis pathway provides a potent and selective antifungal effect. The quantitative data and experimental methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of antifungal discovery and development. A thorough understanding of this compound's molecular interactions and its impact on fungal physiology is essential for its effective clinical application and for the design of next-generation antifungal agents.

References

The Molecular Target of Tolciclate's Antifungal Activity: A Technical Guide to Squalene Epoxidase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolciclate, a thiocarbamate antifungal agent, exerts its therapeutic effect by specifically targeting the fungal enzyme squalene epoxidase. This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway, a vital process for maintaining the integrity and function of the fungal cell membrane. Inhibition of squalene epoxidase by this compound leads to the depletion of ergosterol and the accumulation of the toxic precursor squalene, ultimately resulting in fungal cell death. This technical guide provides an in-depth analysis of the molecular target of this compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for assessing its mechanism of action, and visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

Fungal infections, particularly those caused by dermatophytes, represent a significant global health concern. This compound is a topical antifungal agent effective against a variety of dermatophytes, including species of Trichophyton, Microsporum, and Epidermophyton[1]. Understanding the precise molecular mechanism of action of antifungal drugs is paramount for the development of new therapeutic agents and for combating the emergence of drug resistance. The primary molecular target of this compound's antifungal activity is the enzyme squalene epoxidase[1][2]. This enzyme is a key component of the fungal ergosterol biosynthesis pathway, a pathway that is essential for fungal cell viability and distinct from the cholesterol biosynthesis pathway in mammals, providing a degree of selective toxicity[1].

Mechanism of Action: Inhibition of Squalene Epoxidase

The antifungal activity of this compound is rooted in its ability to inhibit squalene epoxidase (EC 1.14.99.7), a non-cytochrome P450 monooxygenase located in the endoplasmic reticulum[1][2]. This enzyme is responsible for the stereospecific epoxidation of squalene to 2,3-oxidosqualene, the first oxygenation step in the ergosterol biosynthesis pathway and a rate-limiting step in sterol synthesis[3][4].

By inhibiting squalene epoxidase, this compound triggers a cascade of events detrimental to the fungal cell:

-

Depletion of Ergosterol: Ergosterol is the principal sterol in the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins. A deficiency in ergosterol compromises the structural integrity and function of the cell membrane[1].

-

Accumulation of Squalene: The blockage of the metabolic pathway leads to the intracellular accumulation of squalene. High concentrations of squalene are toxic to the fungal cell, leading to increased membrane permeability and disruption of cellular organization[1][2].

This dual mechanism of ergosterol depletion and squalene accumulation culminates in fungicidal activity. The biochemical action of this compound is similar to that of the allylamine class of antifungals, such as terbinafine[2][5].

Quantitative Data: Inhibitory Potency of this compound

The inhibitory effect of this compound on squalene epoxidase has been quantified in various fungal species. The following tables summarize the available data, comparing the potency of this compound with other squalene epoxidase inhibitors.

Table 1: Inhibition of Fungal Squalene Epoxidase

| Compound | Fungal Species | IC₅₀ (nM) |

| This compound | Trichophyton rubrum | 28.0 |

| Tolnaftate | Trichophyton rubrum | 51.5 |

| Terbinafine | Trichophyton rubrum | 15.8 |

| Naftifine | Trichophyton rubrum | 114.6 |

IC₅₀: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Table 2: Inhibition of Ergosterol Biosynthesis in Candida albicans

| Compound | Concentration for 50% Decrease in Total Sterol-to-Squalene Ratio (µM) |

| This compound | Not explicitly stated, but grouped with Tolnaftate |

| Tolnaftate | 500 |

| Terbinafine | ≤ 0.01 |

| SDZ 87-469 | ≤ 0.01 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antifungal activity of this compound. These protocols are synthesized from various sources describing similar assays.

Preparation of Fungal Microsomes

Objective: To isolate the microsomal fraction containing squalene epoxidase from fungal cells.

Materials:

-

Fungal culture (e.g., Candida albicans, Trichophyton rubrum)

-

Grinding buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 1 mM EDTA and 0.25 M sucrose)

-

Glass beads (0.5 mm diameter)

-

High-speed centrifuge

-

Ultracentrifuge

Protocol:

-

Harvest fungal cells from a liquid culture in the late logarithmic growth phase by centrifugation.

-

Wash the cell pellet with distilled water and then with grinding buffer.

-

Resuspend the cell pellet in grinding buffer and transfer to a bead mill homogenizer with an equal volume of glass beads.

-

Disrupt the cells by vigorous shaking or vortexing for several short bursts, with cooling on ice in between.

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove cell debris and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomes.

-

Discard the supernatant and resuspend the microsomal pellet in a suitable buffer for the enzyme assay.

-

Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

Squalene Epoxidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of squalene epoxidase.

Materials:

-

Fungal microsomal preparation

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

-

Cofactors: NADPH, FAD

-

Substrate: [¹⁴C]-Squalene or unlabeled squalene

-

This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation cocktail and liquid scintillation counter (for radiolabeled assay)

-

HPLC system with a UV detector (for non-radiolabeled assay)

Protocol (Radiolabeled Method):

-

Prepare a reaction mixture containing assay buffer, NADPH (e.g., 1 mM), and FAD (e.g., 10 µM).

-

Add the fungal microsomal preparation to the reaction mixture.

-

Add varying concentrations of this compound or the vehicle control (DMSO) to the reaction tubes.

-

Pre-incubate the mixture for a short period at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding [¹⁴C]-squalene.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C with gentle shaking.

-

Stop the reaction by adding a solution of alcoholic KOH.

-

Extract the lipids (squalene and sterols) using an organic solvent (e.g., hexane).

-

Separate the radiolabeled squalene and 2,3-oxidosqualene using thin-layer chromatography (TLC).

-

Quantify the radioactivity in the spots corresponding to squalene and 2,3-oxidosqualene using a liquid scintillation counter.

-

Calculate the percentage of inhibition by comparing the conversion of squalene to 2,3-oxidosqualene in the presence and absence of the inhibitor.

Measurement of Ergosterol Biosynthesis in Whole Fungal Cells

Objective: To assess the impact of this compound on the overall ergosterol biosynthesis pathway in intact fungal cells.

Materials:

-

Fungal culture

-

Growth medium

-

[¹⁴C]-Acetate

-

This compound

-

Alcoholic KOH solution for saponification

-

Heptane or hexane for extraction

-

HPLC system with a UV or diode array detector, or a gas chromatograph-mass spectrometer (GC-MS)

Protocol:

-

Grow a fungal culture to the mid-logarithmic phase.

-

Add varying concentrations of this compound to the cultures.

-

Add [¹⁴C]-acetate to the cultures and incubate for a defined period to allow for incorporation into sterols.

-

Harvest the cells by centrifugation and wash them.

-

Saponify the cell pellet by heating in alcoholic KOH (e.g., 15% KOH in 90% ethanol) at 80°C for 1 hour to hydrolyze esterified sterols.

-

Extract the non-saponifiable lipids (including ergosterol and squalene) with heptane or hexane.

-

Evaporate the organic solvent and redissolve the lipid extract in a suitable solvent for analysis.

-

Analyze the sterol and squalene content using HPLC-UV (detecting ergosterol at 282 nm) or GC-MS.

-

Quantify the amount of ergosterol and squalene by comparing with standard curves.

-

Calculate the percentage of inhibition of ergosterol biosynthesis and the accumulation of squalene at different this compound concentrations.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Ergosterol biosynthesis pathway highlighting the inhibition of squalene epoxidase by this compound.

Caption: Generalized workflow for a squalene epoxidase inhibition assay.

Conclusion

The molecular target of the antifungal agent this compound is unequivocally the enzyme squalene epoxidase. Its inhibitory action disrupts the ergosterol biosynthesis pathway at a critical juncture, leading to a fungicidal effect through the dual mechanism of ergosterol depletion and squalene accumulation. This specific targeting of a key fungal enzyme provides the basis for its therapeutic efficacy. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers in the field of antifungal drug discovery and development, facilitating further investigation into squalene epoxidase inhibitors and the mechanisms of fungal resistance.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents tolnaftate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What are SQLE inhibitors and how do they work? [synapse.patsnap.com]

- 5. Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents tolnaftate and this compound - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Inhibition of the Squalene Epoxidase Pathway by Tolciclate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antifungal agent tolciclate, focusing on its mechanism of action as an inhibitor of the squalene epoxidase enzyme within the fungal ergosterol biosynthesis pathway. It includes quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant biochemical and experimental processes.

Introduction: The Ergosterol Pathway as an Antifungal Target

Ergosterol is a sterol unique to fungi and is a critical component of the fungal cell membrane, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2][3] The biosynthesis of ergosterol is a complex, multi-step process that is essential for fungal viability.[4][5] Because this pathway is absent in humans, who synthesize cholesterol instead, its enzymes are prime targets for the development of selective antifungal therapies.[1] One of the key enzymes in this pathway is squalene epoxidase (also known as squalene monooxygenase), which catalyzes the first oxygenation step in sterol synthesis.[6][7] this compound, a thiocarbamate antifungal agent, exerts its effect by specifically inhibiting this enzyme.[3][8][9]

The Fungal Ergosterol Biosynthesis Pathway

The synthesis of ergosterol from farnesyl pyrophosphate involves over 15 enzymatic steps.[4] A critical control point in this pathway is the conversion of squalene to 2,3(S)-oxidosqualene. This reaction is catalyzed by squalene epoxidase (encoded by the ERG1 gene) and represents the first committed step towards sterol ring formation.[6][7] Inhibition of this enzyme disrupts the entire downstream pathway, leading to a depletion of ergosterol.

Mechanism of Action of this compound

This compound is a non-competitive inhibitor of squalene epoxidase.[10][11] Its primary mechanism of action involves the direct inhibition of this enzyme, which blocks the conversion of squalene to 2,3-oxidosqualene.[8][12] This inhibition has two major consequences for the fungal cell:

-

Accumulation of Squalene: The blockage of the pathway leads to a cytotoxic buildup of the substrate, squalene, within the cell.[3][6][8] High concentrations of squalene are toxic and interfere with cellular membrane function and organization.[13]

-

Depletion of Ergosterol: The lack of 2,3-oxidosqualene halts the downstream synthesis of ergosterol.[3] The resulting ergosterol deficiency compromises the structural integrity and functionality of the fungal cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death.[3]

This dual-action mechanism contributes to the fungicidal activity of this compound, particularly against dermatophytes.[13]

Quantitative Analysis of Squalene Epoxidase Inhibition

The inhibitory potency of this compound has been quantified and compared with other squalene epoxidase inhibitors, such as those from the allylamine class (terbinafine, naftifine) and other thiocarbamates (tolnaftate). The data below is derived from studies on microsomal squalene epoxidase isolated from the dermatophyte Trichophyton rubrum.

Table 1: Inhibitory Potency against T. rubrum Squalene Epoxidase

| Compound | Class | 50% Inhibitory Concentration (IC50) | Citation |

|---|---|---|---|

| Terbinafine | Allylamine | 15.8 nM | [10][11] |

| This compound | Thiocarbamate | 28.0 nM | [10][11] |

| Tolnaftate | Thiocarbamate | 51.5 nM | [10][11] |

| Naftifine | Allylamine | 114.6 nM |[10] |

Table 2: Kinetic Parameters of T. rubrum Squalene Epoxidase

| Parameter | Value | Conditions | Citation |

|---|---|---|---|

| Km (Squalene) | 13 µM | Optimal | [10][11] |

| Vmax | 0.71 nmol/h/mg protein | Optimal |[10][11] |

These data demonstrate that this compound is a potent inhibitor of fungal squalene epoxidase, with an efficacy comparable to other established agents in its class.

Experimental Protocols

This protocol describes a method for measuring the activity of squalene epoxidase from a fungal source and assessing its inhibition by compounds like this compound, based on established methodologies.[10][11][12]

Objective: To quantify the enzymatic conversion of squalene to 2,3-oxidosqualene and determine the IC50 value of an inhibitor.

Materials:

-

Fungal strain (e.g., Trichophyton rubrum, Candida albicans)

-

Culture medium (e.g., Sabouraud Dextrose Broth)

-

Lysis buffer (e.g., phosphate buffer with protease inhibitors)

-

Ultracentrifuge

-

Assay Buffer: Potassium phosphate buffer (pH 7.4)

-

Substrate: Squalene (radiolabeled or non-radiolabeled)

-

Cofactors: NADPH, Flavin Adenine Dinucleotide (FAD)

-

Inhibitor: this compound stock solution (in DMSO or ethanol)

-

Scintillation fluid and counter (for radiolabeled assays) or HPLC/GC-MS system (for non-radiolabeled assays)

Methodology:

-

Enzyme Preparation (Microsomal Fraction):

-

Grow fungal cultures to the late logarithmic phase.

-

Harvest and wash the cells.

-

Perform mechanical or enzymatic lysis to disrupt the cell wall and membrane.

-

Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

-

Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which is rich in endoplasmic reticulum-bound enzymes like squalene epoxidase.

-

Resuspend the microsomal pellet in a suitable buffer and determine the total protein concentration.

-

-

Enzyme Assay:

-

Prepare reaction mixtures in the assay buffer. Each reaction should contain the microsomal protein, NADPH, and FAD.[10][11]

-

For inhibition studies, add varying concentrations of this compound to the reaction tubes and pre-incubate with the enzyme.

-

Initiate the reaction by adding the substrate, squalene.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

-

Product Quantification:

-

Stop the reaction (e.g., by adding a strong base).

-

Extract the lipids, including the remaining squalene and the 2,3-oxidosqualene product, using an organic solvent (e.g., hexane).

-

Separate the substrate from the product using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quantify the amount of product formed. If using a radiolabeled substrate, this can be done via scintillation counting of the product spot/peak. For non-labeled methods, mass spectrometry can be used.

-

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) and the Michaelis constant (Km) from reactions with varying substrate concentrations.[10][11]

-

For inhibition assays, plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Selectivity for Fungal Enzyme

A crucial attribute for any antifungal agent is its selectivity for the fungal target over its mammalian homolog. The mammalian cholesterol biosynthesis pathway also utilizes a squalene epoxidase enzyme.[14][15] Studies have shown that the thiocarbamate agents, including this compound and tolnaftate, are significantly less potent against rat liver squalene epoxidase.[8][12] This biochemical selectivity contributes to the favorable safety profile of this compound in topical applications, as it minimizes interference with host cholesterol synthesis.[3]

Conclusion

This compound is a potent and specific inhibitor of fungal squalene epoxidase. Its mechanism of action, involving the disruption of ergosterol synthesis and the toxic accumulation of squalene, makes it an effective antifungal agent. Quantitative data confirms its high potency, and established experimental protocols allow for its further study and comparison. The targeted nature of its inhibition within a pathway essential to fungi but distinct from that in humans underscores its utility and importance in the landscape of antifungal drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 6. scbt.com [scbt.com]

- 7. Squalene Epoxidase: Its Regulations and Links with Cancers [mdpi.com]

- 8. Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents tolnaftate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

The Biochemical Impact of Tolciclate on Fungal Sterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolciclate, a thiocarbamate antifungal agent, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This guide delves into the core biochemical mechanism of this compound, focusing on its specific interaction with the fungal ergosterol biosynthesis pathway. Through a comprehensive review of existing literature, this document outlines the quantitative effects of this compound, details the experimental protocols for assessing its activity, and provides visual representations of the key pathways and experimental workflows.

Introduction

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[1] The biosynthetic pathway of ergosterol is a prime target for antifungal drug development due to its absence in host mammalian cells.[1] this compound is a synthetic thiocarbamate that has demonstrated efficacy against a range of fungal pathogens.[1] This document provides a detailed technical overview of the biochemical effects of this compound on fungal sterol biosynthesis.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of squalene epoxidase (also known as squalene monooxygenase), a key enzyme in the ergosterol biosynthesis pathway.[1][2] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene.[3] By inhibiting squalene epoxidase, this compound leads to two significant downstream effects:

-

Depletion of Ergosterol: The inhibition of this crucial step blocks the downstream synthesis of ergosterol, leading to a deficiency of this vital component in the fungal cell membrane.[1] This depletion alters membrane fluidity and permeability, impairing the function of membrane-associated enzymes and transport systems.

-

Accumulation of Squalene: The blockage of squalene epoxidase results in the intracellular accumulation of its substrate, squalene.[1] High concentrations of squalene are toxic to fungal cells and contribute to the antifungal effect.

This mode of action is similar to that of the allylamine class of antifungals, such as terbinafine.[1]

Signaling Pathway of Ergosterol Biosynthesis and this compound's Point of Intervention

Caption: Fungal Ergosterol Biosynthesis Pathway and the inhibitory action of this compound on Squalene Epoxidase.

Quantitative Data on this compound's Efficacy

The inhibitory activity of this compound against fungal squalene epoxidase has been quantified in various studies. The following tables summarize the available data, providing a basis for comparison with other antifungal agents.

Table 1: Inhibition of Squalene Epoxidase by this compound and Comparators in Trichophyton rubrum

| Compound | IC₅₀ (nM) |

| This compound | 28.0 |

| Terbinafine | 15.8 |

| Tolnaftate | 51.5 |

| Naftifine | 114.6 |

| Amorolfine | 30,000 |

| Data sourced from Favre & Ryder (1996).[4] |

Table 2: Inhibition of Ergosterol Biosynthesis by this compound and Terbinafine in Candida albicans

| Compound | Test System | IC₅₀ |

| This compound | Cell-free system | 1.0 mg/L |

| This compound | Whole cells | >100 mg/L |

| Terbinafine | Cell-free system | 0.03 mg/L |

| Terbinafine | Whole cells | 0.5 mg/L |

| Data sourced from Ryder et al. (1986).[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biochemical effects of this compound.

Squalene Epoxidase Inhibition Assay (Microsomal Fraction)

This protocol describes the determination of the 50% inhibitory concentration (IC₅₀) of this compound against squalene epoxidase in a microsomal preparation from a fungal culture.

Experimental Workflow:

Caption: Workflow for the in vitro squalene epoxidase inhibition assay.

Materials:

-

Fungal strain (e.g., Trichophyton rubrum, Candida albicans)

-

Culture medium (e.g., Sabouraud Dextrose Broth)

-

Protoplasting enzymes (e.g., lyticase, zymolyase)

-

Osmotic stabilizer (e.g., sorbitol)

-

Lysis buffer (e.g., Tris-HCl with protease inhibitors)

-

Ultracentrifuge

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

[¹⁴C]-Squalene (substrate)

-

NADPH

-

FAD

-

This compound stock solution (in a suitable solvent like DMSO)

-

Scintillation cocktail and counter

-

Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

-

Preparation of Microsomes:

-

Grow the fungal culture to the desired growth phase and harvest the mycelia by filtration or centrifugation.

-

Generate protoplasts by enzymatic digestion in an osmotically supported buffer.

-

Lyse the protoplasts by osmotic shock or mechanical disruption in a lysis buffer.

-

Perform differential centrifugation to isolate the microsomal fraction (typically a high-speed spin, e.g., 100,000 x g).

-

Resuspend the microsomal pellet in the incubation buffer and determine the protein concentration.

-

-

Enzyme Assay:

-

Prepare reaction mixtures containing the microsomal preparation, NADPH, FAD, and varying concentrations of this compound.

-

Pre-incubate the mixtures for a short period at 37°C.

-

Initiate the reaction by adding [¹⁴C]-squalene.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C with gentle agitation.

-

Stop the reaction by adding a strong base in an organic solvent (e.g., 15% KOH in methanol).

-

-

Analysis:

-

Saponify the lipid fraction by heating.

-

Extract the non-saponifiable lipids (containing squalene and its epoxide) with an organic solvent like hexane.

-

Separate the radiolabeled squalene from 2,3-oxidosqualene using TLC.

-

Quantify the radioactivity in the spots corresponding to squalene and 2,3-oxidosqualene using a scintillation counter.

-

Calculate the percentage of squalene epoxidase inhibition for each this compound concentration relative to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

-

Analysis of Fungal Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for analyzing the sterol composition of fungal cells after treatment with this compound to observe the depletion of ergosterol and the accumulation of squalene.

Logical Relationship of Experimental Steps:

Caption: Logical flow of the fungal sterol analysis experiment.

Materials:

-

Fungal culture

-

This compound

-

Solvents: Methanol, Hexane

-

Potassium hydroxide (KOH)

-

Internal standard (e.g., cholesterol or brassicasterol)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Fungal Culture and Treatment:

-

Grow the fungal culture in a suitable liquid medium.

-

Expose the culture to a sub-inhibitory concentration of this compound for a specified duration. A control culture without this compound should be run in parallel.

-

-

Lipid Extraction:

-

Harvest the fungal cells by filtration or centrifugation and lyophilize to dryness.

-

Add a known amount of the internal standard to the dried cell mass.

-

Perform alkaline saponification by refluxing the cells in methanolic KOH. This breaks down ester linkages in lipids.

-

Extract the non-saponifiable lipids (which include sterols and squalene) with hexane.

-

-

Derivatization:

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Derivatize the hydroxyl groups of the sterols by adding a silylating agent like BSTFA and heating. This increases the volatility of the sterols for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the different sterols and squalene based on their retention times on the GC column.

-

Identify squalene and ergosterol based on their characteristic mass spectra.

-

Quantify the amounts of squalene and ergosterol relative to the internal standard.

-

Conclusion

This compound is a potent inhibitor of fungal squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway. Its mechanism of action, involving the depletion of ergosterol and the accumulation of toxic squalene, provides a solid biochemical basis for its antifungal activity. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and professionals in the field of mycology and antifungal drug development, facilitating further investigation into the efficacy and application of this compound and other squalene epoxidase inhibitors.

References

- 1. Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents tolnaftate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of squalene epoxidase inhibitors on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.asm.org [journals.asm.org]

Tolciclate Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Squalene Epoxidase Inhibitor

This technical guide offers a detailed examination of the structure-activity relationships (SAR) of tolciclate, a thiocarbamate antifungal agent. This compound exerts its therapeutic effect by inhibiting squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the development of novel, more effective antifungal agents. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying molecular interactions and experimental workflows.

Core Structure and Mechanism of Action

This compound belongs to the thiocarbamate class of antifungals, which also includes the related compound tolnaftate. The primary mechanism of action for these compounds is the non-competitive inhibition of squalene epoxidase.[1] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a crucial step in the synthesis of ergosterol, an essential component of the fungal cell membrane.[2] Inhibition of this enzyme leads to an accumulation of squalene and a depletion of ergosterol, which disrupts membrane integrity and function, ultimately leading to fungal cell death.[2][3] Notably, fungal squalene epoxidase is significantly more sensitive to inhibition by thiocarbamates than its mammalian counterpart, providing a basis for selective toxicity.[2]

Quantitative Structure-Activity Relationship Data

| Compound | Chemical Class | Target Organism | Assay | IC50 (nM) | Reference |

| This compound | Thiocarbamate | Trichophyton rubrum | Squalene Epoxidase Inhibition | 28.0 | [1] |

| Tolnaftate | Thiocarbamate | Trichophyton rubrum | Squalene Epoxidase Inhibition | 51.5 | [1] |

| Terbinafine | Allylamine | Trichophyton rubrum | Squalene Epoxidase Inhibition | 15.8 | [1] |

| Naftifine | Allylamine | Trichophyton rubrum | Squalene Epoxidase Inhibition | 114.6 | [1] |

| Compound | Target Organism | MIC (µg/mL) | Reference |

| This compound | Trichophyton mentagrophytes | Potent (comparative) | [4] |

| Piritetrate | Thiocarbamate | Trichophyton mentagrophytes | More potent than this compound |

| Clotrimazole | Imidazole | Trichophyton mentagrophytes | Less potent than piritetrate |

Inferred Structure-Activity Relationships

-

Thiocarbamate Moiety: The O-aryl N-methyl-N-aryl thiocarbamate core is essential for activity.

-

Aryl Substituents: The nature and position of substituents on both the O-aryl and N-aryl rings significantly influence potency. The increased potency of piritetrate over this compound and tolnaftate suggests that modifications to these rings can lead to improved antifungal activity.[4]

-

Lipophilicity: The lipophilic character of the molecule is likely a key factor in its ability to penetrate the fungal cell membrane and reach its intracellular target.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and related compounds.

Squalene Epoxidase Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of squalene epoxidase by 50% (IC50).

Methodology (based on studies of Trichophyton rubrum): [1]

-

Microsome Preparation:

-

Fungal mycelia are harvested and washed.

-

The mycelia are disrupted by methods such as grinding with glass beads or homogenization in a suitable buffer (e.g., phosphate buffer with EDTA and dithiothreitol).

-

The homogenate is centrifuged at a low speed (e.g., 10,000 x g) to remove cell debris.

-

The resulting supernatant is then ultracentrifuged (e.g., 100,000 x g) to pellet the microsomal fraction.

-

The microsomal pellet is resuspended in a suitable buffer.

-

-

Enzyme Assay:

-

The reaction mixture contains the microsomal preparation, a buffer system (e.g., Tris-HCl), NADPH, FAD, and the substrate, radiolabeled squalene (e.g., [³H]squalene), emulsified with a detergent like Tween 80.

-

The inhibitor (e.g., this compound) is added at various concentrations.

-

The reaction is initiated by the addition of the microsomal preparation and incubated at an optimal temperature (e.g., 30-37°C).

-

The reaction is stopped by the addition of a strong alkali (e.g., methanolic KOH).

-

The lipids are extracted with a nonpolar solvent (e.g., hexane).

-

The extracted lipids are separated by thin-layer chromatography (TLC).

-

The radioactivity corresponding to the substrate (squalene) and the product (2,3-oxidosqualene) is quantified using a scintillation counter.

-

The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of an antifungal agent that prevents the visible growth of a fungus.

Methodology (General, adaptable for dermatophytes):

-

Inoculum Preparation:

-

The fungal strain is cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain sporulation.

-

The conidia are harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to prevent clumping.

-

The suspension is adjusted to a standardized concentration using a spectrophotometer or by cell counting with a hemocytometer.

-

-

Assay Procedure:

-

The antifungal agent is serially diluted in a 96-well microtiter plate containing a liquid culture medium (e.g., RPMI-1640).

-

Each well is inoculated with the standardized fungal suspension.

-

A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

The plates are incubated at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 4-7 days for dermatophytes).

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

-

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: this compound inhibits squalene epoxidase, disrupting ergosterol synthesis.

Caption: Workflow for synthesis, evaluation, and analysis of this compound analogs.

Caption: Key structural features of thiocarbamates influencing antifungal activity.

References

- 1. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents tolnaftate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of squalene epoxidase inhibitors on Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo activities of piritetrate (M-732), a new antidermatophytic thiocarbamate - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Tolciclate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Tolciclate, a synthetic antifungal agent. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and a visualization of its mechanism of action.

Core Physicochemical Data

This compound is a topical antimycotic agent belonging to the thiocarbamate class.[1][2] It is characterized by its high liposolubility, a key factor in its efficacy for treating dermatomycoses.[1] The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁NOS | [1][3][4][5] |

| Molecular Weight | 323.45 g/mol | [1][3][4][5][6] |

| CAS Registry Number | 50838-36-3 | [1][3][4] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 92-94 °C | [1][4] |

| Solubility | Practically insoluble in water. Soluble in n-hexane (14.9 mg/ml) and n-octanol (23.9 mg/ml). | [1] |

| logP (Predicted) | 5.38 - 5.87 | [7] |

| pKa (Strongest Basic - Predicted) | 0.076 | [7] |

Experimental Protocols

The following sections detail the general experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary melting point method.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. The range between these two temperatures is the melting point range.

Solubility Determination

The solubility of this compound in various solvents can be determined using the shake-flask method.

Apparatus:

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Shaker or rotator set at a constant temperature

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, n-hexane, n-octanol) in a flask.

-

The flasks are sealed and agitated in a constant temperature shaker until equilibrium is reached (typically 24-72 hours).

-

The resulting suspension is centrifuged to separate the undissolved solid.

-

An aliquot of the supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is quantified using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its antifungal effect by inhibiting the enzyme squalene epoxidase, a critical component in the fungal ergosterol biosynthesis pathway.[2][8] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and function.

The inhibition of squalene epoxidase leads to two key downstream effects:

-

Accumulation of Squalene: The substrate of the enzyme, squalene, builds up within the fungal cell to toxic levels.[2][9]

-

Depletion of Ergosterol: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, increasing its permeability and ultimately leading to cell death.[9][10]

This mechanism of action is similar to that of other antifungal agents like terbinafine and tolnaftate.[2][11]

Caption: Mechanism of action of this compound via inhibition of squalene epoxidase.

References

- 1. This compound [drugfuture.com]

- 2. Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents tolnaftate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | C20H21NOS | CID 92169693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. KEGG DRUG: this compound [genome.jp]

- 9. What are SQLE inhibitors and how do they work? [synapse.patsnap.com]

- 10. What is this compound used for? [synapse.patsnap.com]

- 11. Detailed mechanism of squalene epoxidase inhibition by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

Tolciclate's Disruption of Fungal Cell Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolciclate, a thiocarbamate antifungal agent, exerts its fungicidal activity by compromising the integrity of the fungal cell membrane. This in-depth technical guide elucidates the molecular mechanisms underpinning this compound's effects, with a primary focus on its role as a potent and specific inhibitor of squalene epoxidase. Through the disruption of the ergosterol biosynthesis pathway, this compound triggers a cascade of events leading to altered membrane permeability, leakage of essential intracellular components, and ultimately, fungal cell death. This document provides a comprehensive overview of the quantitative data supporting this mechanism, detailed experimental protocols for assessing fungal cell membrane integrity, and visual representations of the key pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic antimycotic compound belonging to the thiocarbamate class. It is primarily used as a topical agent for the treatment of dermatophytoses, fungal infections of the skin, hair, and nails caused by dermatophytes. Its efficacy stems from its ability to selectively target a crucial process in fungal physiology: the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane.

Mechanism of Action: Inhibition of Squalene Epoxidase

The primary molecular target of this compound is the enzyme squalene epoxidase.[1][2] This enzyme catalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene, a critical and rate-limiting step in the ergosterol biosynthesis pathway.[2][3] this compound acts as a noncompetitive inhibitor of squalene epoxidase, leading to two significant consequences within the fungal cell:

-

Accumulation of Squalene: The blockage of squalene epoxidase results in the intracellular accumulation of its substrate, squalene.[2] High concentrations of squalene are toxic to the cell and can interfere with normal membrane function and cellular processes.

-

Depletion of Ergosterol: The inhibition of this key enzymatic step leads to a deficiency in the production of ergosterol.[2] Ergosterol is vital for maintaining the structural integrity, fluidity, and functionality of the fungal cell membrane. It plays a role analogous to that of cholesterol in mammalian cell membranes.

The depletion of ergosterol and accumulation of squalene synergistically disrupt the physical properties and enzymatic functions of the fungal cell membrane, leading to increased permeability and leakage of essential intracellular contents.[4]

Quantitative Data on this compound's Antifungal Activity

The efficacy of this compound has been quantified through various in vitro studies, including the determination of Minimum Inhibitory Concentrations (MIC) against a range of fungal pathogens and the measurement of its inhibitory effect on ergosterol biosynthesis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Dermatophytes

| Fungal Species | Number of Strains | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |

| Trichophyton mentagrophytes | 5 | 0.01 - 0.1 | 0.04 |

| Trichophyton rubrum | 2 | 0.05 - 0.1 | 0.07 |

| Trichophyton tonsurans | 1 | - | 0.1 |

| Trichophyton schoenleinii | 1 | - | 0.05 |

| Trichophyton verrucosum | 1 | - | 0.025 |

| Trichophyton violaceum | 1 | - | 0.05 |

| Microsporum canis | 1 | - | 0.05 |

| Microsporum gypseum | 1 | - | 0.1 |

| Epidermophyton floccosum | 1 | - | 0.05 |

Data sourced from Bianchi et al., 1977.[5]

Table 2: Inhibition of Ergosterol Biosynthesis and Squalene Epoxidase by this compound

| Fungal Species | Assay | IC50 (µM) |

| Candida albicans | Ergosterol Biosynthesis (Whole Cells) | >100 |

| Candida albicans | Squalene Epoxidase (Cell-free extract) | 1.0 ± 0.1 |

| Trichophyton rubrum | Squalene Epoxidase (Microsomal) | ~0.03 |

Data compiled from Ryder et al., 1986 and other sources.[2][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ergosterol biosynthesis pathway targeted by this compound and a typical experimental workflow for assessing its impact on fungal cell membrane integrity.

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound's effects.

Detailed Experimental Protocols

Squalene Epoxidase Inhibition Assay (adapted from Ryder et al., 1992)

This protocol details the measurement of squalene epoxidase activity in microsomal preparations from Trichophyton rubrum.

A. Preparation of Microsomes:

-

Grow T. rubrum in a suitable liquid medium and harvest the mycelia.

-

Wash the mycelia with a buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 1 mM EDTA).

-

Disrupt the cells by mechanical means (e.g., glass bead homogenization or French press) in the same buffer.

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in the assay buffer.

B. Assay Procedure:

-

The reaction mixture should contain the microsomal preparation, NADPH, FAD, and the substrate, [³H]squalene, in a suitable buffer.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures.

-

Incubate the mixture at an optimal temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction by adding a strong alkali (e.g., methanolic KOH).

-

Extract the lipids with a nonpolar solvent (e.g., hexane).

-

Separate the squalene and 2,3-oxidosqualene using thin-layer chromatography (TLC).

-

Quantify the radioactivity in the squalene and 2,3-oxidosqualene spots to determine the enzyme activity and the extent of inhibition.

Potassium Leakage Assay

This assay measures the leakage of intracellular potassium ions as an indicator of membrane damage.

-

Prepare a dense suspension of fungal cells in a low-potassium buffer.

-

Add this compound at the desired concentrations to the cell suspensions.

-

Incubate the suspensions at room temperature with gentle agitation.

-

At various time intervals, centrifuge the samples to pellet the cells.

-

Measure the concentration of potassium in the supernatant using a potassium-sensitive electrode or atomic absorption spectrophotometry.

-

As a positive control for maximal leakage, treat a separate cell suspension with a membrane-disrupting agent (e.g., nystatin) or by boiling.

-

Express the potassium leakage as a percentage of the total intracellular potassium.

Propidium Iodide (PI) Uptake Assay

Propidium iodide is a fluorescent dye that is excluded by viable cells with intact membranes but can enter and stain the nucleic acids of membrane-compromised cells.

-

Wash and resuspend fungal cells in a suitable buffer (e.g., PBS).[7]

-

Treat the cells with different concentrations of this compound for various durations.

-

Add a stock solution of propidium iodide to the cell suspensions to a final concentration of approximately 1.5 µM.[7]

-

Incubate the cells in the dark for a short period (e.g., 15-30 minutes) at room temperature.[7][8]

-

Analyze the stained cells using fluorescence microscopy or flow cytometry.

-

Quantify the percentage of PI-positive (red fluorescent) cells, which represents the population with compromised membrane integrity.

Conclusion

This compound's antifungal activity is unequivocally linked to its targeted inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway. This action leads to a cascade of events, including the accumulation of toxic squalene and the depletion of essential ergosterol, which collectively compromise the integrity and function of the fungal cell membrane. The quantitative data and experimental evidence robustly support this mechanism, highlighting the critical role of the ergosterol pathway as a target for antifungal drug development. The detailed protocols provided herein offer a standardized framework for researchers to further investigate the effects of this compound and other antifungal compounds on fungal cell membrane integrity.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents tolnaftate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Squalene Epoxidase of Saccharomyces cerevisiae by Applying Terbinafine-Sensitive Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of squalene epoxidase inhibitors on Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Protocols [moorescancercenter.ucsd.edu]

Exploratory Studies on the Anti-inflammatory Properties of Tolciclate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolciclate, a thiocarbamate antifungal agent, has been primarily recognized for its efficacy in treating dermatophytic infections. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2][3] Anecdotal evidence from clinical use suggests that this compound also possesses anti-inflammatory properties, contributing to the resolution of symptoms such as redness and itching associated with fungal infections.[4] However, dedicated exploratory studies on the specific anti-inflammatory mechanisms of this compound are currently lacking in publicly available literature. This technical whitepaper aims to consolidate the existing, albeit limited, information and to propose a scientifically-grounded, hypothetical mechanism of action for this compound's anti-inflammatory effects. This hypothesis is predicated on the well-documented anti-inflammatory activities of other compounds within the thiocarbamate class, most notably pyrrolidine dithiocarbamate (PDTC). We will detail potential signaling pathways, propose experimental protocols for validation, and present quantitative data from related compounds to guide future research in this area.

Introduction: The Unexplored Anti-inflammatory Potential of this compound

This compound is a well-established topical antifungal agent belonging to the thiocarbamate chemical class.[3] Its primary therapeutic application is in the treatment of various skin mycoses. While its antifungal activity is well-characterized, the clinical observation of reduced inflammation accompanying fungal clearance suggests a dual therapeutic benefit.[4] Understanding the molecular basis for this anti-inflammatory effect is crucial for optimizing its clinical use and potentially expanding its therapeutic applications to inflammatory skin conditions, even in the absence of fungal infection. This document serves as a comprehensive guide for researchers interested in exploring this untapped potential of this compound.

Hypothesized Mechanism of Anti-inflammatory Action

Based on extensive research into the anti-inflammatory properties of other thiocarbamates, we hypothesize that this compound's anti-inflammatory effects are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[5]

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., cytokines like TNF-α and IL-1β, or pathogen-associated molecular patterns), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[2][5]

Studies on PDTC have demonstrated its ability to prevent the degradation of IκBα, thereby inhibiting NF-κB translocation and subsequent pro-inflammatory gene expression.[5] This leads to a downstream reduction in the production of key inflammatory mediators.

Visualizing the Hypothesized Pathway

Quantitative Data from Thiobarbamate Analogs

While direct quantitative data for this compound's anti-inflammatory activity is unavailable, studies on PDTC provide a valuable benchmark for what might be expected. The following table summarizes key findings from preclinical studies on PDTC.

| Parameter | Experimental Model | Treatment | Result | Reference |

| Pleural Exudate Volume | Carrageenan-induced pleurisy in mice | PDTC (10, 30, 100 mg/kg, i.p.) | Significant, dose-dependent reduction | [5] |

| Polymorphonuclear Cell Infiltration | Carrageenan-induced pleurisy in mice | PDTC (10, 30, 100 mg/kg, i.p.) | Significant, dose-dependent reduction | [5] |

| IL-1β Levels (Pleural Exudate) | Carrageenan-induced pleurisy in mice | PDTC (100 mg/kg, i.p.) | Significant reduction | [5] |

| TNF-α Levels (Pleural Exudate) | Carrageenan-induced pleurisy in mice | PDTC (100 mg/kg, i.p.) | Significant reduction | [5] |

| iNOS Expression | Lung tissue from carrageenan-treated mice | PDTC (100 mg/kg, i.p.) | Reduced immunohistochemical staining | [5] |

| COX-2 Expression | Lung tissue from carrageenan-treated mice | PDTC (100 mg/kg, i.p.) | Reduced immunohistochemical staining | [5] |

| IL-6, IL-8, GM-CSF Production | Human endothelial cells stimulated with TNF-α | PDTC | Inhibition of gene transcription | [2] |

| NF-κB DNA-binding activity | Human endothelial cells stimulated with TNF-α | PDTC | Prevention of induction | [2] |

Proposed Experimental Protocols for Investigating this compound's Anti-inflammatory Properties

To validate the hypothesized anti-inflammatory mechanism of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays

-

Human Keratinocytes (e.g., HaCaT) and Dermal Fibroblasts: These cell lines are relevant to skin inflammation and can be stimulated with pro-inflammatory agents like Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IL-1β) to induce an inflammatory response.

-

Immune Cells (e.g., THP-1 monocytes, RAW 264.7 macrophages): These cells are crucial players in the inflammatory cascade and can be used to assess the direct effects of this compound on immune cell activation and cytokine production.

-

Western Blot Analysis: To assess the levels of key proteins in the NF-κB pathway.

-

Protocol:

-

Culture cells to 80% confluency.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate cells with a pro-inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 15-30 minutes.

-

Lyse the cells and separate cytoplasmic and nuclear fractions.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe membranes with primary antibodies against phospho-IκBα, total IκBα, p65 (nuclear fraction), and a loading control (e.g., GAPDH for cytoplasmic, Lamin B1 for nuclear).

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

-

-

Immunofluorescence Microscopy: To visualize the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

-

Protocol:

-

Grow cells on coverslips.

-

Pre-treat and stimulate cells as described for Western Blot.

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize cells with 0.1% Triton X-100.

-

Block with 5% BSA.

-

Incubate with an anti-p65 antibody.

-

Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Visualize using a fluorescence microscope.

-

-

-

Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the cell culture supernatant.

-

Protocol:

-

Pre-treat and stimulate cells as described above for a longer duration (e.g., 6-24 hours).

-

Collect the cell culture supernatant.

-

Perform ELISA according to the manufacturer's instructions for the specific cytokines of interest.

-

-

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of pro-inflammatory genes (e.g., TNFA, IL1B, IL6, PTGS2 (COX-2), NOS2 (iNOS)).

-

Protocol:

-

Pre-treat and stimulate cells (e.g., for 4-6 hours).

-

Isolate total RNA from the cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qRT-PCR using specific primers for the target genes and a housekeeping gene for normalization (e.g., GAPDH).

-

-

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: To determine if this compound directly inhibits these key enzymes in the arachidonic acid cascade. Commercially available colorimetric or fluorometric assay kits can be used.[6][7][8][9][10]

-

General Protocol:

-

Prepare a reaction mixture containing the respective enzyme (COX-1, COX-2, 5-LOX, etc.), a suitable substrate (e.g., arachidonic acid), and a detection reagent.

-

Add varying concentrations of this compound or a known inhibitor (e.g., indomethacin for COX, zileuton for LOX).

-

Incubate for the recommended time and temperature.

-

Measure the absorbance or fluorescence to determine enzyme activity.

-

Calculate the IC50 value for this compound.

-

-

In Vivo Animal Models

Standard preclinical models of skin inflammation can be adapted to assess the topical anti-inflammatory effects of this compound.[11][12]

-

Protocol:

-

Administer a topical formulation of this compound (e.g., 1% cream) to the plantar surface of the right hind paw of rats or mice.

-

After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the same paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema compared to a vehicle-treated control group.

-

-

Protocol:

-

Apply a solution of croton oil in a suitable vehicle (e.g., acetone) to the inner surface of the right ear of mice to induce inflammation.

-

Apply a topical formulation of this compound to the same ear, either before or after the croton oil application.

-

After a specified time (e.g., 6 hours), sacrifice the animals and take a biopsy of a standard diameter from both the treated and untreated ears.

-

Weigh the biopsies to determine the increase in weight due to edema.

-

Calculate the percentage inhibition of edema.

-

-

At the end of the in vivo experiments, inflamed tissue can be excised for further analysis:

-

Histopathology: To assess the reduction in inflammatory cell infiltration.

-

Myeloperoxidase (MPO) Assay: To quantify neutrophil accumulation.

-

ELISA or qRT-PCR: To measure the levels of pro-inflammatory cytokines and enzymes in the tissue homogenates.

-

Visualizing the Experimental Workflow

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory properties of this compound is currently scarce, a compelling hypothesis can be formulated based on the well-documented activities of other thiocarbamate compounds. The proposed inhibition of the NF-κB signaling pathway provides a solid foundation for future exploratory studies. The experimental protocols detailed in this whitepaper offer a roadmap for researchers to systematically investigate and quantify the anti-inflammatory effects of this compound.

Successful validation of this hypothesis would not only provide a deeper understanding of this compound's therapeutic benefits in treating inflammatory fungal infections but could also pave the way for its repositioning as a primary anti-inflammatory agent for various dermatological conditions. Further research should focus on conducting the proposed in vitro and in vivo studies to generate direct evidence and to elucidate the precise molecular interactions between this compound and the components of the NF-κB pathway. Such studies will be instrumental in unlocking the full therapeutic potential of this established antifungal agent.

References

- 1. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 2. Pyrrolidine dithiocarbamate inhibits the production of interleukin-6, interleukin-8, and granulocyte-macrophage colony-stimulating factor by human endothelial cells in response to inflammatory mediators: modulation of NF-kappa B and AP-1 transcription factors activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents tolnaftate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Pyrrolidine dithiocarbamate attenuates the development of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a new colorimetric assay for lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Colorimetric method for the determination of lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. abbexa.com [abbexa.com]

- 10. Lipoxygenase Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 11. ijpras.com [ijpras.com]

- 12. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]

Methodological & Application

Determining the Minimum Inhibitory Concentration of Tolciclate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolciclate is a synthetic thiocarbamate antifungal agent effective against a range of fungi, particularly dermatophytes, the causative agents of common skin infections such as athlete's foot, ringworm, and jock itch. Its mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, fungal cell death.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro parameter used to quantify the effectiveness of an antifungal agent against specific fungal isolates. This document provides detailed protocols for determining the MIC of this compound and presents available data on its activity.

Data Presentation

The following table summarizes the available data on the in vitro activity of this compound against various fungal species. It is important to note that comprehensive MIC data for this compound against a wide range of fungi is not extensively available in publicly accessible literature. The data presented here is compiled from various studies and should be used as a reference.

| Fungal Species | MIC Range (µg/mL) | Reference |

| Dermatophytes (general) | 0.01 - 0.1 | [2] |

| Trichophyton rubrum | IC₅₀: 0.028 (as 28.0 nM) | [3] |

| Candida albicans | Ergosterol biosynthesis inhibition observed, but MIC values not specified. | [4] |